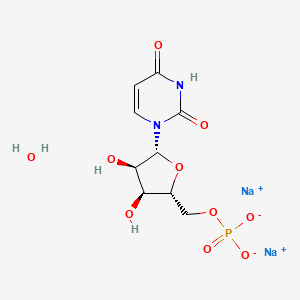

Uridine 5'-monophosphate disodium salt hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Uridine-5’-monophosphate (UMP) is a ribonucleotide . It is formed via decarboxylation of orotidine-5’-monophosphate (5’-OMP) by OMP decarboxylase . UMP is further phosphorylated by UMP-CMP kinase to form UDP and UTP during nucleic acid biosynthesis . It contains the nucleobase uracil along with the ribose sugar and a phosphate group . UMP dietary supplementation enhances neurotransmitter release and neurite outgrowth and also promotes membrane phosphatide production in adult rats .

Synthesis Analysis

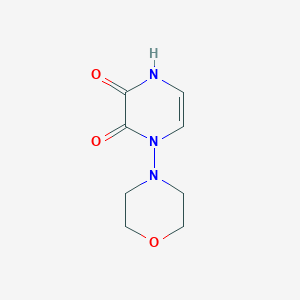

Uridine 5′-monophosphate is a pyrimidine mononucleotide. It is formed by decarboxylation of orotidine 5′-monophosphate . UMP is further converted to UTP (uridine 5′-triphosphate) using kinases .Molecular Structure Analysis

The molecular formula of Uridine 5’-monophosphate disodium salt hydrate is C9H11N2Na2O9P . The molecular weight is 368.15 . The structure of this compound has been determined and analyzed in several studies .Chemical Reactions Analysis

Uridine monophosphate is formed from Orotidine 5’-monophosphate (orotidylic acid) in a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . This decarboxylation reaction is extremely slow when uncatalyzed, but adequately catalyzed, the reaction takes place once per second .Physical and Chemical Properties Analysis

Uridine 5’-Monophosphate Disodium Salt Hydrate is a white to almost white powder to crystal . It is soluble in water . The specific rotation is -11.0 to -17.0 deg (C=1, H2O) (calculated on anhydrous substance) .Aplicaciones Científicas De Investigación

Capsule Technology in Neurotropic Drugs

- Application : Almakaiev and Sidenko (2021) investigated the technology for creating capsules with neurotropic action using various active pharmaceutical ingredients, including uridine 5'-monophosphate disodium salt. This study emphasized the significance of the encapsulation process and the quality of the capsules produced (Almakaiev & Sidenko, 2021).

Solubility and Super-Solubility in Ethanol-Aqueous Mixtures

- Application : Ma Jun (2008) focused on the solubility characteristics of uridine 5'-monophosphate disodium salt in ethanol-aqueous mixtures, exploring how variables like agitation rate, pH value, and Na+ concentration affect its stability and solubility. This research is crucial for understanding the physical properties of the compound in various solvents (Ma Jun, 2008).

Solid-State NMR Analysis of Sodium Nucleotide Complexes

- Application : Grant et al. (2006) utilized solid-state NMR to analyze sodium nucleotide complexes, including uridine 5'-monophosphate disodium salt. This study provided insights into the chemical environments and structural characteristics of these complexes, which is vital for understanding their interactions and stability (Grant et al., 2006).

Protonation Constants in Methanol-Water Solutions

- Application : Soleimani and Gharib (2014) researched the protonation equilibria of uridine 5'-monophosphate disodium salt in methanol-water mixtures. This study provides essential data for understanding the behavior of the compound in different solvent environments, which is critical for various biochemical applications (Soleimani & Gharib, 2014).

Neutron Structure and Hydrogen Bonding Analysis

- Application : Chitra et al. (2002) conducted an analysis of the neutron structure and hydrogen bonding in mononucleotide 5′-UMP disodium salt, providing detailed insights into the molecular structure and interactions within the compound. This information is crucial for applications in molecular biology and crystallography (Chitra, Ranjan-Choudhury, & Ramanadham, 2002).

Electrospray Mass Spectrometry Enhancement

- Application : Ballantine, Games, and Slater (1997) used negative-ion electrospray mass spectrometry to analyze uridine 5'-triphosphate trisodium salt, among other compounds. This method significantly enhanced the detection and analysis of these compounds, vital for biochemical and pharmaceutical research (Ballantine, Games, & Slater, 1997).

Mecanismo De Acción

Target of Action

5’-Uridylic acid disodium salt xhydrate, also known as Uridine 5’-monophosphate disodium salt hydrate, primarily targets several enzymes and proteins. These include Uridine-cytidine kinase-like 1, Galactose-1-phosphate uridylyltransferase, Thymidylate synthase, Glycosyltransferase 6 domain-containing protein 1, and U6 snRNA-associated Sm-like protein LSm6 . These targets play crucial roles in various biochemical processes, including nucleotide metabolism, RNA processing, and glycosylation .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activity. For instance, it can serve as a substrate for enzymes like Uridine-cytidine kinase-like 1, which phosphorylates uridine and cytidine, and Galactose-1-phosphate uridylyltransferase, which is involved in galactose metabolism .

Biochemical Pathways

The compound is involved in the Pyrimidine Metabolism pathway . It is formed by the decarboxylation of orotidine 5’-monophosphate and is further converted to UTP (uridine 5’-triphosphate) using kinases . These biochemical pathways have downstream effects on RNA synthesis and other cellular processes.

Result of Action

The action of 5’-Uridylic acid disodium salt xhydrate at the molecular and cellular levels results in the modulation of various biochemical processes. For example, it can influence cholesterol and lipid metabolism when used to study the effect of the pyrimidine synthesis inhibitor, 5-azacytidine . It can also affect the growth of specific intestinal bacteria .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, it should be stored at 4°C, away from moisture, to maintain its stability . Furthermore, its action can be influenced by the metabolic state of the cell and the availability of other substrates or cofactors.

Safety and Hazards

Direcciones Futuras

The crystal structure of Uridine 5’-monophosphate disodium salt hydrate and its layered hydrates have been determined and analyzed . The effect of water molecules and metal ions on the crystal structure and stability was investigated . It was found that the coexistence of relatively rigid architectures constructed by host molecules and flexible interlayer regions was a key factor to the formation of these hydrates . Future research could further explore these properties and their implications.

Análisis Bioquímico

Biochemical Properties

5’-Uridylic acid disodium salt xhydrate plays a crucial role in biochemical reactions. It is formed by the decarboxylation of orotidine 5’-monophosphate, a reaction catalyzed by the enzyme orotidylate decarboxylase . This compound interacts with various enzymes, proteins, and other biomolecules, contributing to numerous biochemical processes .

Cellular Effects

The effects of 5’-Uridylic acid disodium salt xhydrate on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to study the effect of pyrimidine synthesis inhibitor, 5-azacytidine, on cholesterol and lipid metabolism .

Molecular Mechanism

At the molecular level, 5’-Uridylic acid disodium salt xhydrate exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The exact mechanism of action depends on the specific biochemical pathway in which it is involved.

Metabolic Pathways

5’-Uridylic acid disodium salt xhydrate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it is converted to UTP (uridine 5’-triphosphate) using kinases .

Propiedades

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O9P.2Na.H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOORDQZBSXBBP-LLWADOMFSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2Na2O10P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2959074.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide](/img/structure/B2959078.png)

![7-butyl-8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2959090.png)

![4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2959092.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2959094.png)

![4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde](/img/structure/B2959096.png)

![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2959097.png)